Glycerol 1,3-dipropionate

概要

説明

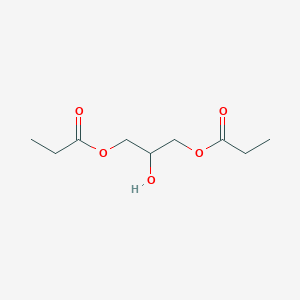

Glycerol 1,3-dipropionate is a chemical compound derived from glycerol and propionic acid It is a diester, meaning it has two ester functional groups

準備方法

Synthetic Routes and Reaction Conditions

Glycerol 1,3-dipropionate can be synthesized through the esterification of glycerol with propionic acid. The reaction typically involves heating glycerol and propionic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and remove water formed during the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where glycerol and propionic acid are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified. This method ensures a high yield and purity of the final product.

化学反応の分析

Types of Reactions

Glycerol 1,3-dipropionate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed back to glycerol and propionic acid in the presence of water and an acid or base catalyst.

Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Glycerol and propionic acid.

Oxidation: Various oxidized derivatives depending on the specific conditions.

Reduction: Alcohol derivatives of the original ester groups.

科学的研究の応用

Glycerol 1,3-dipropionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

作用機序

The mechanism of action of glycerol 1,3-dipropionate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release glycerol and propionic acid, which can then participate in metabolic processes. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial applications.

類似化合物との比較

Similar Compounds

Glycerol 1,2-dipropionate: Another diester of glycerol and propionic acid, differing in the position of the ester groups.

Glycerol 1,3-diacetate: A similar compound where acetic acid is used instead of propionic acid.

Propylene glycol dipropionate: A diester of propylene glycol and propionic acid.

Uniqueness

Glycerol 1,3-dipropionate is unique due to its specific esterification pattern, which can influence its reactivity and applications

生物活性

Glycerol 1,3-dipropionate (G1,3-DP) is a glycerol derivative that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article provides a detailed overview of the biological activity of G1,3-DP, incorporating relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a diester of glycerol, with the molecular formula and a molecular weight of 192.22 g/mol. Its structure consists of a glycerol backbone with two propionate groups attached at the 1 and 3 positions. This unique structure imparts specific physicochemical properties that influence its biological activity.

1. Pharmacokinetics and Drug Delivery

Recent studies have highlighted G1,3-DP's role in modifying the pharmacokinetics of inhaled medications. In a study assessing the effects of glycerol on drug absorption, it was found that G1,3-DP can alter the dissolution rates and morphologies of aerosolized particles. Glycerol-containing formulations demonstrated slower dissolution rates compared to glycerol-free counterparts, suggesting that G1,3-DP may enhance the retention of drugs in the lungs by modifying their physicochemical characteristics .

2. Cellular Uptake and Membrane Interaction

G1,3-DP has been shown to affect cellular uptake mechanisms. A study utilizing Calu-3 respiratory epithelial cells indicated that the presence of glycerol (and by extension G1,3-DP) reduced the intracellular concentration of drugs like beclomethasone dipropionate (BDP). The cumulative BDP concentrations were significantly lower in cells treated with glycerol compared to those without, implying that G1,3-DP may restrict drug flux into cells .

This effect is attributed to glycerol's interaction with cell membranes, where it modifies membrane permeability and alters the solvation dynamics of phospholipid bilayers .

Case Study 1: Inhalation Therapy

In a controlled experiment involving rats, aerosols containing G1,3-DP were administered intratracheally. The study measured the concentration-time profiles of BDP in both lung tissue and blood plasma. Results indicated that aerosols containing glycerol delayed BDP absorption into the bloodstream while maintaining higher concentrations in lung tissue at one hour post-administration . This suggests a potential application for G1,3-DP in enhancing localized drug delivery in respiratory therapies.

Case Study 2: Bioconversion Processes

Research has explored the use of glycerol as a substrate for microbial fermentation processes. One study demonstrated that specific strains of bacteria could effectively convert glycerol into valuable products like 1,3-propanediol (PDO). The introduction of G1,3-DP into fermentation media enhanced microbial growth and metabolite production due to its favorable biochemical interactions .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other glycerol derivatives:

| Property/Activity | This compound | Other Glycerol Derivatives |

|---|---|---|

| Drug Absorption | Reduced | Variable |

| Membrane Interaction | Increased permeability | Dependent on structure |

| Antioxidant Activity | Moderate | High (e.g., glycerol) |

| Bioconversion Efficiency | Enhanced | Varies by strain |

特性

IUPAC Name |

(2-hydroxy-3-propanoyloxypropyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-8(11)13-5-7(10)6-14-9(12)4-2/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNHSMJWMBBIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(COC(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939747 | |

| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18373-31-4 | |

| Record name | 1,2,3-Propanetriol, 1,3-dipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18373-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol 1,3-dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018373314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,3-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。